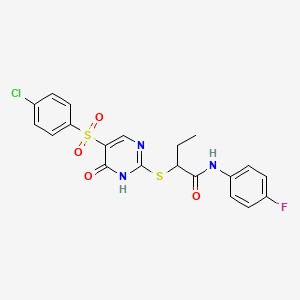
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide is a useful research compound. Its molecular formula is C20H17ClFN3O4S2 and its molecular weight is 481.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
A significant application of related sulfonamide compounds involves their role in the synthesis of heterocyclic compounds. For instance, 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide reacts with arylidinecyanothioacetamide to produce pyridinethione derivatives, which are further processed to yield various heterocyclic compounds including thieno[2,3-b]pyridine derivatives. These processes highlight the compound's utility in creating polyfunctionally substituted thiophenes and their fused derivatives, which are crucial in developing pharmaceuticals and materials with novel properties (Harb, Hussein, & Mousa, 2006).
Antimicrobial Activity
Another research avenue explores the antimicrobial properties of sulfonamide derivatives. For instance, novel series of spiro compounds having biologically active sulfonamide groups have shown potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. This includes compounds synthesized from 6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d][1,3]oxazin]-4ʹ(1ʹH)-one, which upon further chemical modifications, have exhibited higher antifungal activity towards examined fungi compared to standard antifungal agents (Hafez, El-Gazzar, & Zaki, 2016).
Synthesis of Polyfunctionally Substituted Pyridine and Pyrazole Derivatives
Compounds related to 2-((5-((4-Chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide also find applications in synthesizing new polyfunctionally substituted pyridine and pyrazole derivatives. These derivatives are significant for developing new materials and biological molecules with tailored properties. The reactions involved in these syntheses highlight the versatility of sulfonamide compounds in organic synthesis (Hussein, Harb, & Mousa, 2008).
Bioactivity Evaluation
Moreover, the synthesis of biologically active sulfonamide derivatives, characterized by their antibacterial, antifungal, and antioxidant activities, underscores the potential pharmaceutical applications of these compounds. This includes derivatives that have shown good activity compared to standard bactericides and fungicides, highlighting the relevance of sulfonamide compounds in medicinal chemistry and drug development (Subramanyam et al., 2017).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4S2/c1-2-16(18(26)24-14-7-5-13(22)6-8-14)30-20-23-11-17(19(27)25-20)31(28,29)15-9-3-12(21)4-10-15/h3-11,16H,2H2,1H3,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUWPWPYUUQLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2479014.png)
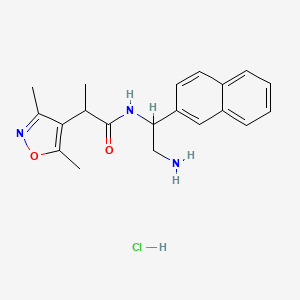
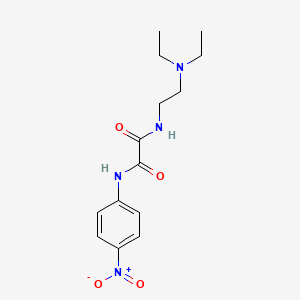
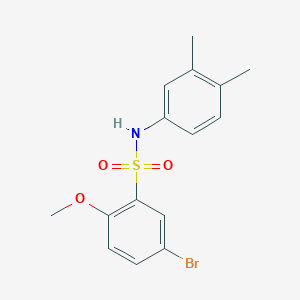
![2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2479022.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)

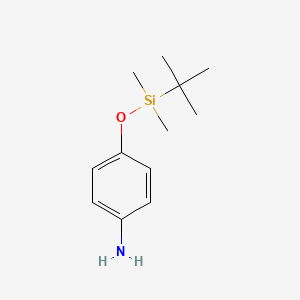
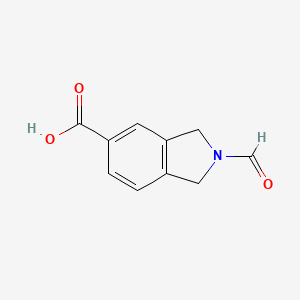
![Naphtho[1',2':4,5]furo[2,3-d]isoxazole](/img/structure/B2479032.png)
![1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2479037.png)